LogP Enhancement Over the Mono-Brominated Analog: 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole Achieves +0.66 log units Higher Lipophilicity
The target compound exhibits a measured LogP of 4.66 . Its closest mono-halogenated comparator, 2-(3-bromophenyl)-1H-benzimidazole (CAS 77738-96-6), which lacks the 6-chloro substituent, has a LogP of 3.99 [1]. This represents a ΔLogP of +0.67, placing the target compound substantially closer to the optimal lipophilicity window (LogP 3–5) for oral bioavailability while retaining sufficient aqueous solubility for in vitro profiling [2]. The 6-chloro substituent thus serves as a tunable lipophilicity modulator without additional molecular weight burden at the 2-aryl position.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.66 (measured, Fluorochem product specification) |
| Comparator Or Baseline | 2-(3-Bromophenyl)-1H-benzimidazole (CAS 77738-96-6): LogP = 3.99 (MIP Molbase); 2-(4-Bromophenyl)-1H-benzimidazole (CAS 2622-74-4): LogP = 3.99 (PubChem XLogP3 = 3.9) |
| Quantified Difference | ΔLogP = +0.67 (vs. 3-bromo analog); MW penalty = +34.44 g/mol |
| Conditions | Calculated and experimentally derived LogP values from authoritative databases and vendor specifications |
Why This Matters
A LogP increase of +0.67 translates to approximately 4.7-fold higher octanol partitioning, which can markedly enhance passive membrane permeability and target tissue distribution when the compound is used as a lead scaffold or in a screening library.
- [1] MIP Molbase. 2-(3-Bromophenyl)-1H-benzimidazole (CAS 77738-96-6): LogP 3.99240. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235–248. DOI: 10.1517/17460441003605098. Establishes LogP 1–5 as the optimal range for oral bioavailability. View Source
